

Application Notes: One-Pot Synthesis of Tetrahydropyrido[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile

Cat. No.: B017496

[Get Quote](#)

Introduction

Tetrahydropyrido[2,3-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. This scaffold is a key component in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, and analgesic activities.^[1] Their structural resemblance to purines allows them to interact with various biological targets, such as kinases and dihydrofolate reductase. The development of efficient and sustainable synthetic methodologies for this privileged scaffold is therefore of high importance. One-pot multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of these complex molecules, offering advantages such as high atom economy, reduced reaction times, and simplified purification procedures.^{[2][3][4]}

Applications in Drug Discovery and Development

The tetrahydropyrido[2,3-d]pyrimidine core is a versatile scaffold for the development of potent and selective inhibitors of various enzymes implicated in disease pathogenesis.

- **Anticancer Agents:** Numerous derivatives have been identified as potent inhibitors of key signaling proteins in cancer progression. These include inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Human Epidermal Growth Factor Receptor-2 (HER-2), which are crucial for tumor angiogenesis and proliferation.^[5] Additionally, compounds targeting Epidermal Growth Factor Receptor (EGFR) mutants, such as

EGFRL858R/T790M, have shown promise in overcoming drug resistance in non-small cell lung cancer.^[6] Certain derivatives also exhibit potent cytotoxicity against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer, by inducing apoptosis through the inhibition of kinases like PIM-1.^{[5][7]}

- **Antifolate Activity:** Some tetrahydropyrido[2,3-d]pyrimidines have been designed as nonclassical antifolates, potently inhibiting dihydrofolate reductase (DHFR) from various sources, including human, rat liver, and pathogenic organisms like *Pneumocystis carinii* and *Toxoplasma gondii*.^[8] This makes them attractive candidates for the development of novel antimicrobial and anticancer drugs.
- **KRAS-G12C Inhibitors:** Specific tetrahydropyrido[2,3-d]pyrimidine derivatives have been developed as irreversible covalent inhibitors of the KRAS-G12C mutant, a key driver in many cancers. These compounds have demonstrated significant antitumor activity *in vivo*.^[9]

Advantages of One-Pot Synthesis

The one-pot synthesis of tetrahydropyrido[2,3-d]pyrimidines via multicomponent reactions offers several advantages over traditional multi-step synthetic routes:

- **Efficiency and Time-Saving:** Multiple chemical bonds are formed in a single reaction vessel, significantly reducing the number of synthetic steps, reaction time, and purification efforts.^[2]
- **Green Chemistry:** These methods often utilize environmentally benign solvents like water or are performed under solvent-free conditions, minimizing waste generation.^{[3][10]} The use of reusable catalysts further enhances the sustainability of these processes.^[11]
- **High Yields and Purity:** One-pot syntheses often proceed with high yields and selectivity, providing products of high purity and reducing the need for extensive chromatographic purification.
- **Diversity-Oriented Synthesis:** The multicomponent nature of these reactions allows for the easy generation of a diverse library of compounds by simply varying the starting materials, which is highly beneficial for structure-activity relationship (SAR) studies in drug discovery.

Experimental Protocols and Data

Several efficient one-pot, three-component methods for the synthesis of tetrahydropyrido[2,3-d]pyrimidines have been reported, employing a variety of catalysts and reaction conditions.

Protocol 1: Bismuth(III) Triflate Catalyzed Synthesis in Ethanol

This method describes a one-pot, three-component condensation of 6-amino-1,3-dimethyluracil, an aromatic aldehyde, and malononitrile using bismuth(III) triflate as a catalyst. [\[12\]](#)

Experimental Procedure:

- A mixture of 6-amino-1,3-dimethyluracil (1 mmol), an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and bismuth(III) triflate (10 mol%) in ethanol (10 mL) is prepared in a round-bottom flask.
- The reaction mixture is stirred and heated to 80°C.
- The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature.
- The solid product is collected by filtration, washed with cold ethanol, and dried to afford the pure tetrahydropyrido[2,3-d]pyrimidine derivative.

Table 1: Synthesis of 7-aminopyrido[2,3-d]pyrimidine-6-carbonitriles using Bismuth(III) Triflate.

[\[12\]](#)

Entry	Aromatic Aldehyde	Time (h)	Yield (%)
1	Benzaldehyde	2.5	92
2	4-Chlorobenzaldehyde	3.0	95
3	4-Methylbenzaldehyde	2.0	94
4	4-Methoxybenzaldehyde	2.5	96
5	3-Nitrobenzaldehyde	3.5	90

Protocol 2: Sulfonic Acid Functionalized SBA-15 Catalyzed Synthesis

This protocol utilizes a solid acid catalyst, sulfonic acid functionalized SBA-15 (SBA-Pr-SO₃H), for the one-pot synthesis of 7-amino-2,4-dioxo-5-aryl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles from 6-aminouracil, aromatic aldehydes, and malononitrile.[\[13\]](#)

Experimental Procedure:

- A mixture of 6-aminouracil (1 mmol), an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and SBA-Pr-SO₃H (0.05 g) in water (5 mL) is placed in a round-bottom flask.
- The mixture is refluxed with stirring for the appropriate time as indicated by TLC.
- After completion of the reaction, the mixture is cooled to room temperature.
- The solid product is filtered, washed with water, and recrystallized from ethanol to give the pure product.

Table 2: Synthesis of tetrahydropyrido[2,3-d]pyrimidines using SBA-Pr-SO₃H.[\[13\]](#)

Entry	Aromatic Aldehyde	Time (h)	Yield (%)
1	Benzaldehyde	4	92
2	4-Chlorobenzaldehyde	4.5	95
3	4-Hydroxybenzaldehyde	5	89
4	4-Methoxybenzaldehyde	4	94
5	2-Nitrobenzaldehyde	5.5	85

Protocol 3: Aluminate Sulfonic Acid Nanoparticles under Grinding

This solvent-free method employs aluminate sulfonic acid nanoparticles (ASA NPs) as a catalyst for the reaction of a 6-aminopyrimidine-2,4(1H,3H)-dione, 1,2-diphenylethanone, and an aromatic aldehyde under grinding conditions at room temperature.[\[11\]](#)

Experimental Procedure:

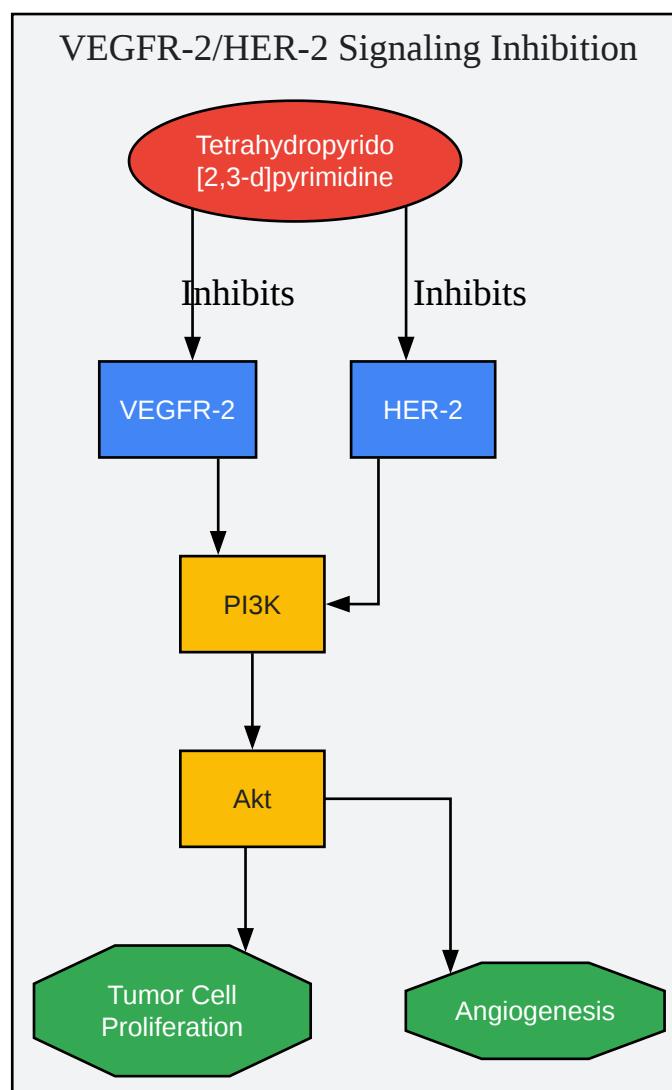
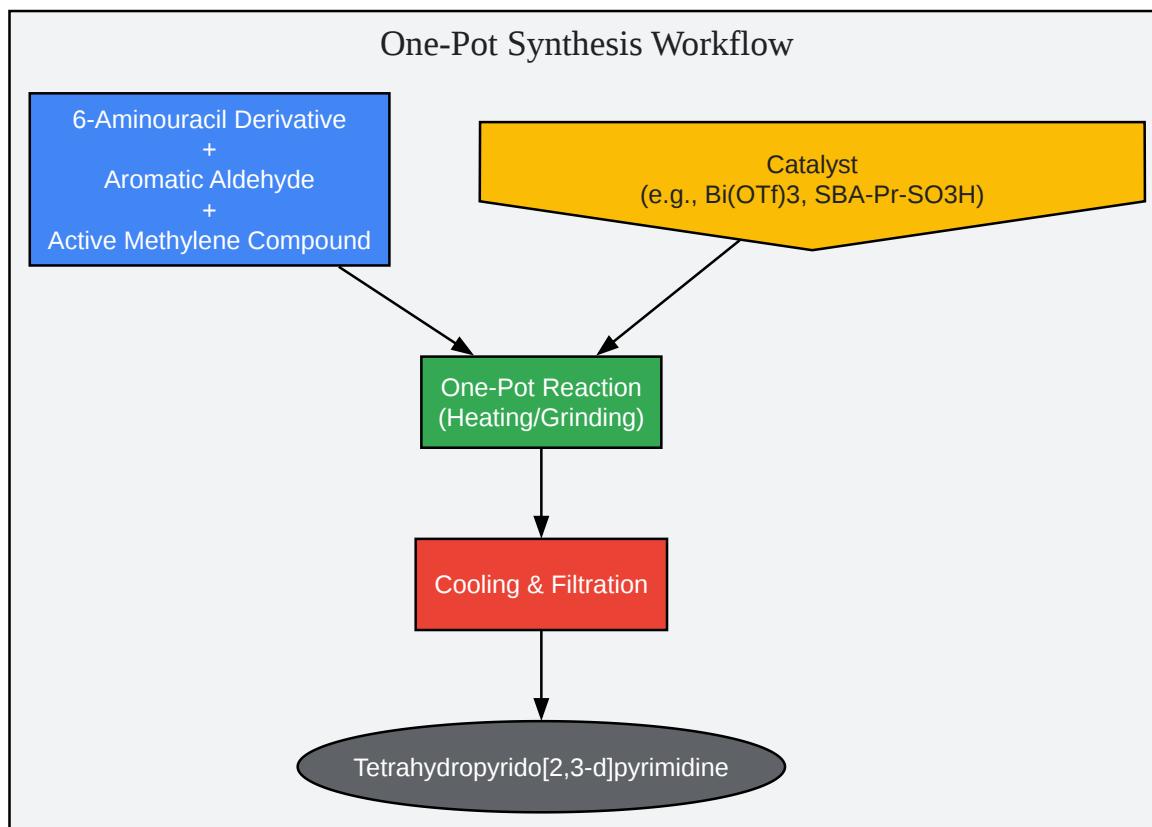
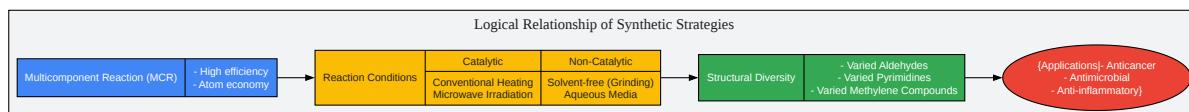

- A mixture of 6-aminopyrimidine-2,4(1H,3H)-dione (1 mmol), 1,2-diphenylethanone (1 mmol), an aromatic aldehyde (1 mmol), and ASA NPs (0.02 g) is placed in a mortar.
- The mixture is ground with a pestle at room temperature for the specified time.
- The progress of the reaction is monitored by TLC.
- After completion, the reaction mixture is washed with water and the solid product is recrystallized from an appropriate solvent to afford the pure tetrahydropyrido[2,3-d]pyrimidinone.

Table 3: Grinding Synthesis of Pyrido[2,3-d]pyrimidinones using ASA NPs.[\[11\]](#)

Entry	Aromatic Aldehyde	Time (min)	Yield (%)
1	Benzaldehyde	20	94
2	4-Chlorobenzaldehyde	18	91
3	4-Bromobenzaldehyde	23	90
4	4-Fluorobenzaldehyde	21	84
5	4-Methylbenzaldehyde	17	95


Visualizations

Signaling Pathway and Experimental Workflow


[Click to download full resolution via product page](#)

Caption: Inhibition of VEGFR-2 and HER-2 signaling pathways by tetrahydropyrido[2,3-d]pyrimidines.

[Click to download full resolution via product page](#)

Caption: General workflow for the one-pot synthesis of tetrahydropyrido[2,3-d]pyrimidines.

[Click to download full resolution via product page](#)

Caption: Relationship between synthetic strategies and applications of tetrahydropyrido[2,3-d]pyrimidines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benthamdirect.com [benthamdirect.com]
- 2. orgchemres.org [orgchemres.org]
- 3. Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3-d]pyrimidines: A Theoretical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions [orgchemres.org]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)Triflate [scirp.org]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes: One-Pot Synthesis of Tetrahydropyrido[2,3-d]pyrimidines]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b017496#one-pot-synthesis-of-tetrahydropyrido-2-3-d-pyrimidines>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com